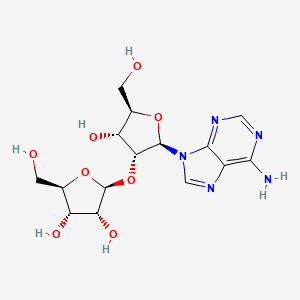
Ribosyl-ribosyladenine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ribosyl-ribosyladenine, also known as this compound, is a useful research compound. Its molecular formula is C15H21N5O8 and its molecular weight is 399.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Biochemical Research
Ribosyl-ribosyladenine is primarily studied for its role in post-translational modifications, particularly ADP-ribosylation. This modification is crucial for numerous cellular processes, including DNA repair, cell signaling, and metabolic regulation. The compound serves as a substrate for mono-ADP-ribosyltransferases (mono-ARTs), enzymes that transfer ADP-ribose units to target proteins, influencing their function and interactions.
Key Findings:
- ADP-Ribosylation Mechanism: this compound acts as a precursor in the synthesis of cyclic ADP-ribose, which is involved in calcium signaling pathways. This signaling is vital for various physiological processes including muscle contraction and neurotransmitter release .
- Cancer Research: Studies indicate that mono-ARTs, which utilize this compound, are implicated in cancer development. Targeting these enzymes may provide therapeutic avenues for cancer treatment .
Pharmacological Applications
This compound and its derivatives have been explored for their potential as therapeutic agents. Their ability to modulate cellular signaling pathways positions them as candidates for drug development.
Therapeutic Potential:
- Cancer Therapy: Research highlights the role of this compound in enhancing the efficacy of certain chemotherapeutic agents by modifying the cellular response to these drugs .
- Viral Infections: The compound's involvement in NAD+–ADP-ribose systems suggests potential applications in antiviral therapies. It has been shown that ADP-ribose modifications can inhibit viral replication by targeting host cell machinery .
Metabolomics
Recent metabolomic studies have identified this compound as a significant metabolite influencing cellular differentiation processes. For example, its role in adipocyte differentiation has been documented, where it promotes triglyceride accumulation and gene expression related to fat storage .
Metabolomic Insights:
- Adipogenesis: The compound has been linked to increased expression of peroxisome proliferator-activated receptors (PPARs), which are crucial for adipocyte differentiation and lipid metabolism .
Synthesis and Analytical Techniques
The synthesis of this compound derivatives has been facilitated by advancements in biomimetic chemistry. These derivatives are essential for studying protein interactions and post-translational modifications.
Synthesis Techniques:
- Biomimetic Ribosylation: Novel methods have been developed to synthesize ribosylated peptides that exhibit high binding affinity to target proteins, aiding in the study of protein function and interaction networks .
Data Tables
The following table summarizes key studies on this compound applications:
Case Studies
Case Study 1: Cancer Therapeutics
A study demonstrated that compounds derived from this compound enhanced the effectiveness of existing chemotherapeutic agents in vitro by modulating cell survival pathways.
Case Study 2: Adipocyte Differentiation
Research involving C3H10T1/2 cells showed that treatment with cyclic adenosine diphosphate ribose (a derivative) increased triglyceride accumulation significantly compared to untreated controls, highlighting its role in metabolic regulation .
属性
CAS 编号 |
28269-89-8 |
|---|---|
分子式 |
C15H21N5O8 |
分子量 |
399.36 g/mol |
IUPAC 名称 |
(2S,3R,4S,5R)-2-[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxy-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C15H21N5O8/c16-12-7-13(18-3-17-12)20(4-19-7)14-11(9(24)6(2-22)26-14)28-15-10(25)8(23)5(1-21)27-15/h3-6,8-11,14-15,21-25H,1-2H2,(H2,16,17,18)/t5-,6-,8-,9-,10-,11-,14-,15+/m1/s1 |
InChI 键 |
XBBQCOKPWNZHFX-ZQSHOCFMSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)OC4C(C(C(O4)CO)O)O)N |
手性 SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N |
规范 SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)OC4C(C(C(O4)CO)O)O)N |
Key on ui other cas no. |
28269-89-8 |
同义词 |
Rib-RibA ribosyl-ribosyladenine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















